(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing similar moieties such as pyrrole and imidazole have been known to interact with a variety of targets, including dihydrofolate reductase , tyrosine kinase , cyclin-dependent kinase , and adenosine receptor . These targets play crucial roles in various biological processes, including cell cycle control, signal transduction, and inflammation.
Mode of Action
For instance, it could act as an inhibitor, blocking the activity of the target, or as an agonist, enhancing the target’s activity .
Biochemical Pathways
For example, pyrrole derivatives have been reported to inhibit Ras farnesyltransferase, affecting the Ras signaling pathway and leading to the regression of tumors grown in nude mouse xenograft models .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution within the body.
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-15-18(30-21(22-15)26-7-4-5-8-26)20(29)25-12-10-24(11-13-25)19(28)17-14-16-6-2-3-9-27(16)23-17/h4-5,7-8,14H,2-3,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDBTJRNYBJYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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